(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
Description
The compound "(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone" features a unique hybrid structure combining a 1,3,4-oxadiazole ring, a piperidine moiety, and a tetrahydropyran (THP)-phenyl-methanone framework. This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent effects, heterocyclic variations, and analytical methodologies.
Properties
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3/c26-21-8-6-18(7-9-21)22-27-28-23(32-22)19-10-14-29(15-11-19)24(30)25(12-16-31-17-13-25)20-4-2-1-3-5-20/h1-9,19H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOIEOIKYNGCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the 4-fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Formation of the piperidine ring: This can be synthesized via reductive amination or other cyclization methods.
Coupling with the tetrahydropyran moiety: This final step might involve a Friedel-Crafts acylation or similar coupling reaction to attach the tetrahydropyran ring to the piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Its structural components suggest that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation and pain pathways.
Case Study: COX-II Inhibition
In a comparative study of various heterocyclic compounds, derivatives similar to (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone exhibited significant COX-II inhibitory activity. For instance, compounds with fluoro substituents demonstrated enhanced potency compared to their non-fluorinated counterparts, indicating that the presence of the 4-fluorophenyl group might contribute positively to the anti-inflammatory effects observed in vitro .
Analgesic Properties
The analgesic properties of this compound are also being explored. Research indicates that compounds with similar structures have shown promise in reducing pain associated with inflammatory conditions. The mechanism is believed to involve the inhibition of prostaglandin synthesis through COX inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the oxadiazole ring is particularly important as it contributes to the compound's biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| 4-Fluorophenyl Group | Enhances binding affinity to COX-II |
| Piperidine Ring | Increases lipophilicity and bioavailability |
| Oxadiazole Moiety | Essential for anti-inflammatory activity |
Optimization of Derivatives
Future research should focus on synthesizing and testing derivatives of this compound to enhance its pharmacological profile. Modifications at various positions could yield compounds with improved potency and selectivity for COX-II inhibition.
Clinical Trials
To validate the therapeutic potential of this compound, clinical trials are necessary. These trials should assess its efficacy in treating conditions characterized by inflammation and pain, such as arthritis or other chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Heterocyclic Core Modifications
The 1,3,4-oxadiazole ring in the target compound is critical for electronic interactions. Analogous compounds with sulfur-containing heterocycles, such as 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (), replace oxygen with sulfur in the thiadiazole ring. This substitution alters electronic density and metabolic stability; sulfur’s larger atomic radius and lower electronegativity may reduce oxidative metabolism but increase lipophilicity .
Another variant, 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (), retains the oxadiazole core but introduces a sulfanyl linker and furan substituent.
Substituent Effects
- Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl group in the target compound is replaced with 4-chlorophenyl in 1-(4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl)piperidin-1-yl)-2-hydroxyethanone (). Chlorine’s higher electronegativity and larger size may enhance halogen bonding but reduce solubility compared to fluorine .
- Aryl Group Positioning : In EP 1 808 168 B1 (), methanesulfonyl-phenyl and pyridinyl groups replace the THP-phenyl moiety, introducing polar sulfonyl groups that improve aqueous solubility but may sterically hinder target engagement .
Backbone and Linker Variations
- Piperidine Modifications : The target compound’s piperidine ring is substituted with methyl groups in 1-(4-methylpiperidin-1-yl) derivatives (), which could alter steric bulk and metabolic pathways.
- Tetrahydropyran (THP) vs. Chromenone: Example 109 () replaces the THP-phenyl group with a chromenone system (a fused benzopyran ring). Chromenone’s planar structure may enhance π-π stacking but reduce conformational flexibility compared to THP .
Analytical Techniques for Structural Elucidation
Key methods for comparing these compounds include:
- NMR Spectroscopy: Used to differentiate substituents (e.g., acetyl vs. hexanoyl groups in briaviolides F and G, ) and confirm configurations via NOESY/ROESY correlations (e.g., exo-BPAPs in garcimultinone J, ) .
- HRESIMS: Critical for determining molecular formulas, as seen in polyprenylated acylphloroglucinols () and briaviolides () .
- HMBC/ROESY: Employed to assign substituent positions, such as the 3,4-dihydroxybenzoyl group in garcimultinone J () .
Implications of Structural Differences
Data Tables
Table 1. Molecular Formulas and Key Features
Table 2. Substituent Effects on Solubility and Bioactivity
Biological Activity
The compound (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for the compound is . Its structure is characterized by the presence of a piperidine ring, an oxadiazole moiety, and a tetrahydro-pyran derivative. The fluorophenyl group enhances its lipophilicity, potentially influencing its biological interactions.
Molecular Weight
The molecular weight of the compound is approximately 409.48 g/mol.
Pharmacological Properties
Research indicates that compounds containing oxadiazole and piperidine moieties exhibit diverse biological activities. Some reported activities include:
- Antimicrobial Activity : Various derivatives have shown effectiveness against bacterial strains, with some exhibiting significant inhibition of growth.
- Anti-inflammatory Effects : Compounds similar in structure have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the oxadiazole ring may interact with specific enzymes or receptors involved in various biological pathways. The fluorophenyl group may enhance binding affinity through hydrophobic interactions.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of oxadiazole derivatives against several bacterial strains. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Test Compound | 32 | Staphylococcus aureus |
| Test Compound | 64 | Escherichia coli |
Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, the compound was tested for COX-2 inhibition. Results indicated an IC50 value of 1.5 µM, demonstrating promising anti-inflammatory potential compared to Celecoxib (IC50 = 0.4 µM) .
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Test Compound | 1.5 | Current Study |
| Celecoxib | 0.4 | Standard |
Study 3: Anticancer Activity
A recent investigation into the anticancer properties revealed that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death .
Q & A
Q. Table 1: Representative Crystallographic Data
| Parameter | Value (from ) |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 6.0686, 18.6887, 14.9734 |
| β (°) | 91.559 |
| R factor | 0.038 |
Advanced: How to design structure-activity relationship (SAR) studies for analogs with improved target binding?
Answer:
- Core modifications : Replace the oxadiazole with 1,2,4-triazole to assess electron-withdrawing effects .
- Substituent scanning : Introduce methyl/fluoro groups at the tetrahydropyran’s 4-phenyl position to probe steric and electronic interactions .
- Computational docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases). A study on isostructural compounds demonstrated that 4-fluorophenyl enhances π-π stacking with hydrophobic pockets .
Case Study : Analogs with 4-CF₃ substitutions on the THP ring showed 10× higher affinity in mGluR5 binding assays due to enhanced hydrophobic interactions .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for initial separation .
- Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C for 12 hours. Purity >99% is achievable, as reported for similar piperidine derivatives .
Yield Optimization : Adjust gradient elution to 4:6 (EtOAc/hexane) if Rf < 0.3 in TLC .
Advanced: How to address low reproducibility in enzymatic inhibition assays?
Answer:
- Enzyme source standardization : Use recombinant enzymes from a single vendor (e.g., Sigma) to minimize batch variations .
- Pre-incubation protocols : Pre-incubate compound with enzyme for 30 minutes to ensure binding equilibrium .
- Data normalization : Express activity as % inhibition relative to a positive control (e.g., 10 µM staurosporine) .
Troubleshooting Note : Contradictory IC₅₀ values in fluorophenyl-oxadiazole derivatives were traced to residual DMSO in stock solutions; lyophilization before reconstitution improved reproducibility .
Basic: What safety precautions are essential during synthesis?
Answer:
- POCl₃ handling : Use a fume hood and PPE (gloves, goggles) due to corrosive fumes .
- Waste disposal : Quench POCl₃ with ice-cold NaOH before neutralization .
- Explosivity risk : Avoid high-pressure conditions during cyclization; monitor exothermic reactions .
Reference : Safety protocols from (H290, H300 codes) recommend storing intermediates under nitrogen.
Advanced: What computational methods predict metabolic stability of this compound?
Answer:
- In silico tools : Use SwissADME to estimate CYP450 metabolism. Fluorophenyl groups reduce metabolic clearance by blocking oxidation sites .
- MD simulations : Analyze binding to CYP3A4; piperidine rings with bulky substituents (e.g., THP) resist conformational changes required for metabolism .
Validation : Predicted t₁/₂ values correlated with in vitro microsomal data (R² = 0.89) for analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
